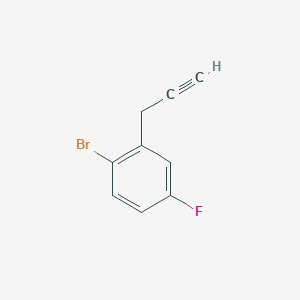

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene

Vue d'ensemble

Description

“1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) . 4-Bromofluorobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

The molecular structure of “this compound” is planar . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .Chemical Reactions Analysis

“this compound” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.15 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Radiopharmaceutical Applications

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene has been utilized in the synthesis of radiopharmaceuticals. For instance, the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene was achieved from its bromo analogue. This compound and similar halomethyl-[18F]fluoromethyl-benzenes, developed through nucleophilic substitution reactions, serve as potential bifunctional labelling agents in radiopharmacy (Namolingam, Luthra, Brady, & Pike, 2001).

Dendrimer Synthesis

Another significant application is in the modular construction of dendritic carbosilanes. 1-Bromo-4-(prop-2-enyl)benzene undergoes regiospecific hydrosilylation, offering an efficient route to molecular building block precursors. These precursors facilitate sequential divergent and convergent steps crucial in the synthesis and organization of modified carbosilane dendrimers (Casado & Stobart, 2000).

Organic Synthesis and Biological Activity

In organic synthesis, a method has been developed for synthesizing (prop-2-ynyloxy) benzene derivatives using this compound. This method yielded compounds with promising antibacterial and antiurease activities, highlighting its potential in pharmaceutical applications (Batool et al., 2014).

Fluorescence Research

The compound has also found use in fluorescence research. A study focused on synthesizing 1-Bromo-4-(2,2-diphenylvinyl) benzene, involving the reaction of 1-bromo-4-bromomethyl-benzene with trimethyl phosphite, explored its photoluminescence properties in both solution and solid states, demonstrating its potential in material sciences (Zuo-qi, 2015).

Crystallography and Solid-State Chemistry

In crystallography, 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, a derivative of the compound, was studied for its supramolecular features. This research contributes to understanding the intermolecular interactions and structural properties of such compounds in the solid state (Stein, Hoffmann, & Fröba, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-4-fluoro-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTALCZXGCLHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)

![4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one](/img/structure/B1415769.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)

![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)